molecular formula C25H36O5 B163130 5-Pregnen-3beta,21-diol-20-one diacetate CAS No. 1693-63-6

5-Pregnen-3beta,21-diol-20-one diacetate

Cat. No.: B163130
CAS No.: 1693-63-6
M. Wt: 416.5 g/mol
InChI Key: UVOTXHBDYFWIBF-UHFFFAOYSA-N
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Description

5-Pregnen-3beta,21-diol-20-one diacetate is a steroidal compound with the molecular formula C25H38O5. It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 3-beta and 21 positions, as well as acetate groups at these positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pregnen-3beta,21-diol-20-one diacetate typically involves the acetylation of 3-beta,21-dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include room temperature and a reaction time of several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Pregnen-3beta,21-diol-20-one diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pregnen-3beta,21-diol-20-one diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pregnen-3beta,21-diol-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in gene expression and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pregnen-3beta,21-diol-20-one diacetate is unique due to the presence of two acetate groups, which can influence its chemical reactivity and biological activity. This dual acetylation can enhance its stability and modify its interaction with biological targets compared to similar compounds .

Properties

CAS No.

1693-63-6

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[2-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C25H36O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,18-22H,6-14H2,1-4H3

InChI Key

UVOTXHBDYFWIBF-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

1693-63-6

Synonyms

3 beta,21-diacetoxy-5-pregnen-20-one
3,21-DAXPG-20

Origin of Product

United States

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